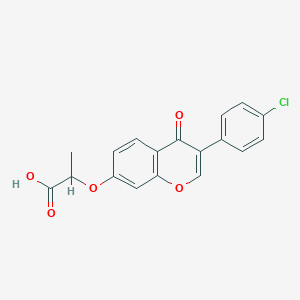

C18H13ClO5

Description

Contextualization within the Chromone (B188151) and Azaphilone Chemical Classes

Sordariol is classified as a chlorinated azaphilone. Azaphilones are a distinct class of fungal polyketides characterized by a highly oxygenated pyrano-quinone bicyclic core. researchgate.net This core structure is often subject to various chemical modifications, including halogenation, as seen in Sordariol. The term "azaphilone" indicates their propensity to react with ammonia (B1221849) and other primary amines to form nitrogen-containing derivatives, which often results in a color change. researchgate.net

While structurally distinct, the study of azaphilones often runs parallel to that of chromones. Chromones are derivatives of benzopyran with a substituted keto group on the pyran ring and are found widely in plants. wikipedia.orgresearchgate.net Both classes of compounds are of significant interest in medicinal chemistry due to their prevalence in nature and their potential as scaffolds for drug discovery. researchgate.nettaylorandfrancis.com

Table 1: Comparison of Azaphilone and Chromone Characteristics

| Feature | Azaphilones | Chromones |

|---|---|---|

| Core Structure | Pyrano-quinone bicyclic core | Benzopyran with a keto group |

| Natural Source | Primarily fungi researchgate.net | Predominantly plants rowan.edu |

| Biosynthesis | Polyketide pathway bris.ac.uk | Phenylpropanoid pathway |

| Key Property | Reactivity with amines to form colored derivatives researchgate.net | Diverse pharmacological activities |

Historical Perspective of Related Compound Research

The history of compounds related to Sordariol is rooted in the study of fungal pigments. The most well-known examples are the pigments produced by Monascus species, which have been used for centuries in Asia as food colorants. researchgate.net These pigments were later identified as azaphilones.

The discovery of new azaphilones has been propelled by advancements in analytical techniques and the exploration of diverse fungal species. Fungi from genera such as Penicillium, Aspergillus, and Talaromyces have been identified as prolific producers of azaphilones. researchgate.netmdpi.comnih.gov For instance, Penicillium hirayamae is known to produce several azaphilones, including sclerotiorin (B1681566) and rubrorotiorin. mdpi.com The isolation of Sordariol from Sordaria araneosa is a continuation of this long tradition of investigating fungal secondary metabolites.

Research into chromones has a similarly rich history, with the first chromone used in clinical practice, Khellin, being extracted from the plant Ammi visnaga. researchgate.net This discovery paved the way for the synthesis and investigation of numerous chromone derivatives. researchgate.net

Significance of the C18H13ClO5 Scaffold in Research Chemistry

The azaphilone scaffold, to which Sordariol (this compound) belongs, is of considerable significance in research chemistry for several reasons. Firstly, azaphilones exhibit a wide range of biological activities, which makes them attractive starting points for the development of new therapeutic agents. researchgate.net

Secondly, the biosynthesis of azaphilones is a subject of ongoing research. Understanding the enzymatic pathways that lead to the formation of the complex azaphilone core and its subsequent modifications can provide valuable insights into natural product biosynthesis. bris.ac.uk This knowledge can also be harnessed for the bio-engineering of novel compounds.

The presence of a chlorine atom in the structure of Sordariol adds another layer of interest. Halogenated natural products are relatively rare, and the study of their biosynthesis and biological function is a specialized area of chemical research. The unique structural features of Sordariol make it a valuable subject for synthetic and biosynthetic studies.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO5/c1-10(18(21)22)24-13-6-7-14-16(8-13)23-9-15(17(14)20)11-2-4-12(19)5-3-11/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMABIYOLDOKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of C18h13clo5

Retrosynthetic Analysis and Strategic Disconnections for C18H13ClO5

Retrosynthetic analysis, a cornerstone of modern organic synthesis, allows for the deconstruction of a complex target molecule into simpler, commercially available starting materials. For Griseofulvin, several strategic disconnections have been explored, primarily targeting the key structural features: the spirocyclic center, the benzofuranone core, and the cyclohexenone ring.

One common strategy involves the disconnection of the spirocyclic C-O bond of the dihydrofuran ring, leading to a benzophenone precursor. This approach is biomimetic, mirroring the proposed biosynthetic pathway where an oxidative cyclization of a benzophenone intermediate forms the spirocenter. dtu.dk This key disconnection simplifies the target into two main fragments: a substituted benzophenone and a cyclohexenone precursor.

Another powerful retrosynthetic approach targets the cyclohexenone ring through a Diels-Alder reaction. libretexts.org This strategy disconnects the six-membered ring into a diene and a dienophile, offering a convergent and often stereocontrolled route to a key intermediate that can then be further elaborated to form the spirocyclic system. libretexts.org

A third approach involves disconnections based on polar reactivity, which may not initially seem intuitive but can lead to innovative synthetic pathways. For instance, a polar analysis can suggest a disconnection of two bonds at the spiro carbon, simplifying the molecule into a nucleophilic coumaranone precursor and a biselectrophilic partner. libretexts.org

These varied retrosynthetic strategies highlight the complexity of the Griseofulvin molecule and the ingenuity of synthetic chemists in devising multiple pathways for its construction. Each strategy presents its own set of challenges and advantages, influencing the choice of reagents, catalysts, and reaction conditions.

Contemporary Synthetic Routes to this compound and its Precursors

Building upon the insights from retrosynthetic analysis, numerous total syntheses of Griseofulvin have been reported, each showcasing a unique combination of chemical transformations. These routes can be broadly categorized by the key bond-forming reactions used to construct the core scaffold.

Cycloisomerization Approaches in this compound Synthesis

Cycloisomerization reactions, which involve the intramolecular rearrangement of a linear precursor to a cyclic product, have been effectively employed in the synthesis of Griseofulvin. The most notable example is the use of the Diels-Alder reaction, a [4+2] cycloaddition, to construct the cyclohexenone ring.

In a synthesis developed by Danishefsky and Walker, a highly functionalized diene was reacted with a dienophile to form the cyclohexene ring with good stereocontrol. dtu.dk This intermediate was then converted to dehydrogriseofulvin, which upon stereoselective reduction, yielded racemic Griseofulvin. dtu.dk This approach demonstrates the power of cycloaddition reactions in rapidly building molecular complexity from simpler acyclic precursors.

Oxidation Reactions in the Formation of this compound

Oxidative coupling is a pivotal transformation in many synthetic routes to Griseofulvin, mimicking the key biosynthetic step. This reaction typically involves the intramolecular coupling of two phenolic moieties in a benzophenone precursor to form the spirocyclic dihydrofuranone ring.

The first total synthesis of racemic Griseofulvin by Day and colleagues utilized an oxidative cyclization of a benzophenone precursor using potassium ferricyanide, a common oxidizing agent for phenolic coupling. researchgate.net This biomimetic approach elegantly forms the characteristic spirocenter of the molecule. The resulting dehydrogriseofulvin is then stereoselectively reduced to afford Griseofulvin. researchgate.net This oxidative cyclization strategy has been a recurring theme in subsequent syntheses, with various oxidizing agents and conditions being explored to improve yield and selectivity.

Cross-Coupling Reactions (e.g., Sonogashira) in Scaffold Construction

While the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex natural products, its application in the construction of the core Griseofulvin scaffold is not prominently reported in the literature. The primary strategies for assembling the core of Griseofulvin have historically relied on other types of bond-forming reactions.

However, cross-coupling reactions in a broader sense, such as Friedel-Crafts acylation, which couples two aromatic rings, are fundamental in forming the benzophenone precursor central to many Griseofulvin syntheses. researchgate.net The Sonogashira reaction and other modern cross-coupling methods could potentially be employed in the synthesis of advanced analogs of Griseofulvin or in the construction of highly functionalized precursors, even if they are not the primary choice for the formation of the core spirocyclic system.

Other Key Reaction Steps and Catalytic Systems

Beyond the headline strategies, the total synthesis of Griseofulvin relies on a multitude of other crucial chemical transformations and catalytic systems.

Dieckmann Cyclization: This intramolecular condensation of a diester to form a β-keto ester has been used to construct the cyclohexenone ring. For example, Brossi and coworkers utilized a Dieckmann cyclization in their synthesis of racemic Griseofulvin. researchgate.net

Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is another key strategy for forming the cyclohexenone ring. Stork and Tomasz reported a one-pot synthesis involving a double Michael addition to construct the core structure. researchgate.net

Catalytic Hydrogenation: The final step in many syntheses is the stereoselective reduction of dehydrogriseofulvin to Griseofulvin. This is typically achieved through catalytic hydrogenation using catalysts such as rhodium on charcoal or palladium on charcoal. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving the desired stereochemistry at the spirocenter.

Rhodium Pivalate Catalysis: In the first and only enantioselective total synthesis of (+)-Griseofulvin by Pirrung and coworkers, a rhodium pivalate catalyst was employed to facilitate a sigmatropic rearrangement to form a key benzofuranone intermediate. researchgate.net

The following table summarizes some of the key reactions and the types of catalysts employed in various total syntheses of Griseofulvin.

| Reaction Type | Role in Synthesis | Example Catalyst/Reagent |

| Oxidative Coupling | Formation of the spirocyclic ring | Potassium Ferricyanide |

| Diels-Alder Cycloaddition | Construction of the cyclohexenone ring | Thermal (no catalyst) |

| Dieckmann Cyclization | Formation of the cyclohexenone ring | Sodium Methoxide |

| Michael Addition | Formation of the cyclohexenone ring | Potassium tert-butoxide |

| Catalytic Hydrogenation | Stereoselective reduction of dehydrogriseofulvin | Rhodium on Charcoal, Palladium on Charcoal |

| Sigmatropic Rearrangement | Formation of benzofuranone intermediate | Rhodium Pivalate |

Green Chemistry Principles in this compound Synthesis

The industrial production of Griseofulvin is primarily achieved through fermentation of the fungus Penicillium griseofulvum, a process that is inherently a cornerstone of green chemistry. dtu.dk This biosynthetic route utilizes renewable resources and occurs in water under ambient conditions, generating the complex molecule with high specificity and efficiency.

However, the principles of green chemistry are also critically important when evaluating the various total chemical syntheses of Griseofulvin. These principles aim to reduce the environmental impact of chemical processes.

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Addition reactions, such as the Diels-Alder approach to Griseofulvin, tend to have excellent atom economy as all the atoms of the reactants are incorporated into the product. In contrast, substitution and elimination reactions, as well as the use of protecting groups, can lead to lower atom economy.

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as catalysts are used in small amounts and can be recycled. Many of the key steps in Griseofulvin synthesis, such as the rhodium-catalyzed rearrangement and catalytic hydrogenation, adhere to this principle. researchgate.net

Safer Solvents and Auxiliaries: The choice of solvents has a significant environmental impact. While many of the reported syntheses of Griseofulvin utilize traditional organic solvents, there is a growing emphasis in pharmaceutical synthesis on replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. Research into the solubility of Griseofulvin in various solvents, including greener options, is ongoing.

Biocatalysis: Beyond fermentation, the use of isolated enzymes to perform specific chemical transformations (biocatalysis) is a rapidly growing area of green chemistry. mdpi.com In the context of Griseofulvin, enzymes could potentially be used to perform key steps in a chemoenzymatic synthesis, combining the efficiency of biological catalysts with the flexibility of chemical synthesis.

The following table outlines some green chemistry principles and their relevance to the synthesis of Griseofulvin.

| Green Chemistry Principle | Application in Griseofulvin Synthesis |

| Prevention | Fermentation process produces less waste compared to multi-step chemical synthesis. |

| Atom Economy | Diels-Alder routes exhibit high atom economy. |

| Catalysis | Use of catalytic hydrogenation and rhodium catalysts in total synthesis. |

| Benign Solvents | Fermentation occurs in water. Research into greener solvents for extraction and synthesis is relevant. |

| Renewable Feedstocks | Fermentation utilizes renewable resources like glucose. |

| Biocatalysis | The natural biosynthetic pathway is a prime example of biocatalysis. |

Atom Economy and Process Mass Intensity (PMI) Analysis

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to design processes that are efficient, sustainable, and minimize waste. Two key metrics for evaluating the "greenness" of a chemical process are Atom Economy (AE) and Process Mass Intensity (PMI).

Atom Economy (AE) , a concept developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. york.ac.uk It is calculated as:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product. york.ac.uk

Process Mass Intensity (PMI) provides a more holistic view of the efficiency of an entire process, including not just reactants, but also solvents, reagents, and process water. organicchemistrydata.orgacsgcipr.org It is defined as:

PMI = Total Mass of Inputs (Reactants, Solvents, Reagents, etc.) / Mass of Final Product

The ideal PMI is 1, indicating that no mass is wasted in the process. acsgcipr.org In the fine chemicals and pharmaceutical industries, PMI values are often significantly higher, highlighting the large amount of waste generated, with solvents being a major contributor. walisongo.ac.id

To illustrate these concepts, let's consider a hypothetical three-step synthesis of a this compound isomer.

Hypothetical Synthesis of this compound:

Step 1: Friedel-Crafts Acylation: Reaction of a substituted biphenyl derivative with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form a ketone intermediate.

Step 2: Electrophilic Aromatic Chlorination: Introduction of a chlorine atom onto the aromatic core of the ketone intermediate using a chlorinating agent (e.g., N-chlorosuccinimide). researchgate.net

Step 3: Oxidative Cyclization/Demethylation: A final step to introduce further oxygen functionalities and form the target molecule.

Below are data tables analyzing the Atom Economy and Process Mass Intensity for this hypothetical synthesis.

Table 1: Atom Economy Analysis for the Hypothetical Synthesis of this compound

| Step | Reaction | Molecular Weight of Desired Product ( g/mol ) | Sum of Molecular Weights of Reactants ( g/mol ) | Atom Economy (%) |

| 1 | Friedel-Crafts Acylation | 250 | 350 | 71.4 |

| 2 | Chlorination | 284.5 | 383.5 | 74.2 |

| 3 | Oxidative Cyclization | 356.5 | 450.5 | 79.1 |

Note: The values in this table are illustrative for a hypothetical reaction pathway.

The Friedel-Crafts acylation step typically exhibits poor atom economy due to the use of a stoichiometric amount of the Lewis acid catalyst, which is consumed in the reaction and becomes waste. researchgate.netresearchgate.net

Table 2: Process Mass Intensity (PMI) Analysis for the Hypothetical Synthesis of this compound

| Input Material | Mass per Step (kg) - Step 1 | Mass per Step (kg) - Step 2 | Mass per Step (kg) - Step 3 | Total Mass (kg) |

| Starting Material A | 100 | - | - | 100 |

| Reagent B | 80 | - | - | 80 |

| Catalyst | 150 | 10 | 15 | 175 |

| Solvents | 1000 | 1200 | 1500 | 3700 |

| Process Water | 500 | 600 | 800 | 1900 |

| Total Input | 1830 | 1810 | 2315 | 5955 |

| Product Output | 85 (Intermediate 1) | 90 (Intermediate 2) | 95 (Final Product) | 95 |

| PMI | 62.7 |

Note: The values in this table are illustrative for a hypothetical process to produce 95 kg of the final product.

Reduction of Derivatives and Auxiliary Substances

A key principle of green chemistry is the reduction or elimination of the use of derivatives and auxiliary substances.

Auxiliary Substances: These are substances that are used to enable a chemical reaction but are not incorporated into the final product, such as solvents, separation agents, and catalysts. organicchemistrydata.org While it is often not possible to completely eliminate the use of auxiliary substances, their use should be minimized, and safer alternatives should be chosen.

Phase-Transfer Catalysts (PTCs) are an example of auxiliary substances that can contribute to a greener process. PTCs, such as quaternary ammonium salts, facilitate the reaction between reactants that are in different immiscible phases (e.g., an aqueous phase and an organic phase). nbinno.comfzgxjckxxb.comwisdomlib.org By transferring one reactant across the phase boundary, PTCs can increase reaction rates, allow for the use of milder reaction conditions, and enable the use of water as a solvent, reducing the need for volatile organic compounds (VOCs). crdeepjournal.orgslideshare.net In a hypothetical synthesis of this compound, a PTC could be employed in a nucleophilic substitution step, allowing the reaction to proceed efficiently in a biphasic system, which can simplify product isolation and reduce solvent waste.

Solvent Selection and Reaction Conditions Optimization

Solvent Selection: Solvents are a major contributor to the environmental impact of chemical processes. acs.org The ideal solvent is non-toxic, non-flammable, readily available from renewable resources, and recyclable. ijsr.netorientjchem.org For the synthesis of chlorinated aromatic compounds, traditional solvents like dichloromethane and chloroform are often used but are now recognized as hazardous. ijsr.net Green chemistry promotes the use of safer alternatives.

Table 3: Comparison of Solvents for the Synthesis of Chlorinated Aromatic Compounds

| Solvent | Green Chemistry Classification | Key Considerations |

| Dichloromethane | Hazardous | Carcinogenic, volatile organic compound (VOC) |

| Toluene | Problematic | VOC, toxic |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, lower toxicity than THF |

| Cyclopentyl methyl ether (CPME) | Recommended | High boiling point, low peroxide formation |

| Water | Recommended | Non-toxic, non-flammable, but product may have low solubility |

| Supercritical CO2 | Recommended | Non-toxic, readily available, but requires specialized equipment |

In our hypothetical synthesis of this compound, replacing a chlorinated solvent in the chlorination step with a greener alternative like 2-MeTHF or CPME would significantly improve the sustainability of the process.

Reaction Conditions Optimization: Optimizing reaction conditions is crucial for maximizing yield and selectivity while minimizing energy consumption and waste generation. tandfonline.com Key parameters to optimize include:

Temperature: Electrophilic aromatic substitution reactions are often sensitive to temperature, which can affect the regioselectivity (the position of substitution on the aromatic ring). study.comreddit.com Lowering the reaction temperature can sometimes increase selectivity but may require longer reaction times or more active catalysts.

Catalyst: For reactions like Friedel-Crafts acylation, moving from a stoichiometric Lewis acid catalyst (e.g., AlCl3) to a recyclable, solid acid catalyst can dramatically improve the atom economy and reduce waste. researchgate.netresearchgate.net

Reaction Time: Minimizing reaction time reduces energy consumption. Real-time monitoring of the reaction can help determine the optimal endpoint, preventing the formation of byproducts from over-reaction.

Stereochemical Control and Asymmetric Synthesis Strategies

If the structure of this compound or its synthetic intermediates contains one or more chiral centers, controlling the stereochemistry becomes a critical aspect of the synthesis. The biological activity of chiral molecules often depends on their specific three-dimensional arrangement. Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule.

For a hypothetical intermediate in the synthesis of this compound that possesses a chiral center, several strategies for stereochemical control could be employed:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials.

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Reagents: An enantiomerically pure reagent can be used to introduce chirality to the substrate.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is often the most efficient and atom-economical approach.

Asymmetric Halogenation: In the context of synthesizing a chlorinated compound like this compound, asymmetric halogenation could be a key step if the chlorine atom is introduced at a prochiral center or if its introduction creates a chiral molecule. Recent advances have seen the development of catalytic systems for enantioselective halogenation of aromatic compounds, including Friedel-Crafts-type electrophilic chlorination. nih.govnih.govchinesechemsoc.org These methods often employ chiral catalysts to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. For example, a chiral Lewis acid or a chiral phase-transfer catalyst could be used to mediate the enantioselective chlorination of a suitable precursor to this compound. scispace.comnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of C18h13clo5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For a molecule with the formula C18H13ClO5, ¹H and ¹³C NMR spectroscopy would be indispensable.

¹H NMR would provide information on the number of different types of protons, their chemical environments, their proximity to one another (through spin-spin coupling), and their relative numbers (through integration). Aromatic protons would likely appear in the downfield region (typically δ 6.5-8.5 ppm), while protons on carbons adjacent to oxygen or the carbonyl groups would also be expected to have characteristic chemical shifts.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the types of functional groups present. For instance, carbonyl carbons (C=O) of esters or ketones typically resonate in the range of δ 160-220 ppm. Carbons in aromatic rings would appear between δ 100-150 ppm, and those bonded to oxygen in ethers or phenols would be found in the δ 50-90 ppm range.

Without experimental spectra, a data table of chemical shifts and coupling constants for this compound cannot be generated.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, HRMS would be used to determine the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass for the proposed formula. The presence of chlorine would be identifiable by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

A data table comparing the calculated and measured mass is not possible without experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a compound with the formula this compound, the IR spectrum would be expected to show characteristic absorption bands. For instance, the presence of carbonyl groups (C=O) from esters or ketones would result in strong absorption bands in the region of 1650-1800 cm⁻¹. Stretching vibrations for C-O bonds in ethers or esters would typically appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C=C stretching within the aromatic ring would be visible in the 1450-1600 cm⁻¹ region.

A table of characteristic IR absorption bands cannot be compiled without an experimental spectrum.

X-ray Crystallography for Absolute Structure Determination

As no crystallographic data for this compound is available, a table of crystal data and structure refinement parameters cannot be provided.

Chromatographic Purity Assessment

The purity of a synthesized or isolated compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). For this compound, an HPLC method would be developed to separate the target compound from any impurities. The purity would be determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total peak area in the chromatogram. A high purity level (typically >95%) is essential for accurate spectroscopic analysis and for any subsequent biological or chemical studies.

Specific details of an HPLC method, such as the column, mobile phase, and retention time, are not available.

Derivatives, Analogs, and Structure Function Relationship Studies of C18h13clo5

Design Principles for C18H13ClO5 Analogs and Derivatives

The design of analogs and derivatives of this compound is guided by principles aimed at exploring the impact of specific structural changes on its properties. Given the likely core structure based on a modified benzopyrone system, design strategies often involve variations to the substituents on the aromatic rings, modifications of the heterocyclic core, and alterations to any appended functional groups, such as carboxylic acid or hydroxyl moieties wikipedia.orgepa.gov. For compounds with a xanthanone or coumarin (B35378) scaffold, positions on the fused benzene (B151609) ring and the heterocyclic ring are common sites for substitution to modulate physicochemical properties like lipophilicity, electronic distribution, and steric bulk wikipedia.orgfishersci.se. In the context of azaphilones, modifications to the bicyclic core and attached side chains are explored to understand their contribution to activity epa.gov. General principles from the study of related compound classes, such as flavonoids and coumarins, inform the selection of modification sites and the types of substituents to introduce nih.govdrugbank.com.

Synthetic Pathways for Structural Modification and Derivatization

The synthesis of this compound derivatives and analogs utilizes various chemical transformations to achieve desired structural modifications. These pathways are adapted from established methods for synthesizing chromenes, xanthanones, coumarins, and azaphilones.

Halogenation and Substituent Effects

Halogenation, the introduction of halogen atoms like chlorine, is a common strategy for modifying aromatic systems within compounds like this compound. The presence of a chlorine atom is noted in the proposed structure of 6-chloro-5-methylxanthanone acetic acid, a compound with the this compound formula wikipedia.org. Synthetic routes to introduce or modify halogen substituents on the aromatic rings of the benzopyrone core or attached phenyl rings are employed. These reactions can influence the electronic properties and lipophilicity of the molecule, which in turn affect its interactions with biological targets. Studies on azaphilones, for instance, have involved the preparation of halogenated derivatives epa.gov. The position and nature of halogen substituents can have a significant impact on the biological activity of the resulting analogs.

Modifications of the Chromene/Azaphilone Core

Modifications to the central chromene or azaphilone core are key to generating structural diversity. This can involve altering the oxidation state of the heterocyclic ring, introducing new functional groups onto the core carbons, or changing the substitution pattern on the fused benzene ring wikipedia.orgwikipedia.org. For azaphilones, the bicyclic core structure is a primary focus for modification to probe its importance for activity epa.gov. Similarly, research on flavonoids, which share the benzopyrone core, involves modifications to the heterocyclic ring to explore the impact on their properties nih.gov. Synthetic strategies may include cyclization reactions to form the core, functionalization of existing core positions, or ring-rearrangement reactions.

Esterification and Hydroxyl Group Derivatization

The derivatization of hydroxyl groups, including esterification, is a straightforward and common method for modifying compounds containing these functionalities. If this compound or its analogs possess hydroxyl groups, these can be converted into esters or ethers to alter properties such as solubility, metabolic stability, and membrane permeability. For example, research on flavonoids has shown that acetylation of hydroxyl groups can lead to increased biological activity, such as enhanced antimicrobial potential nih.gov. The synthesis of acetylated azaphilones has also been reported, demonstrating the applicability of esterification in this class of compounds epa.gov. These modifications can influence how the molecule interacts with its environment and biological targets.

Influence of Substituent Effects on Molecular Recognition in Research Contexts

Substituent effects play a critical role in the molecular recognition of this compound and its analogs by biological targets in research settings. The nature and position of substituents on the core structure and any peripheral groups influence the molecule's shape, charge distribution, lipophilicity, and hydrogen bonding capacity. These physicochemical properties dictate how strongly and specifically the compound can bind to proteins, enzymes, or other biomolecules under investigation. For instance, the introduction of polar or charged groups can improve solubility in aqueous environments, while increasing lipophilicity with alkyl or halogen substituents can enhance membrane permeability and interactions with hydrophobic binding pockets nih.govwikipedia.orgidrblab.cnnih.gov. Steric effects of bulky substituents can either facilitate or hinder binding depending on the architecture of the target site. Research in this area involves synthesizing a series of analogs with systematic variations in substituents and evaluating their binding affinities or functional effects to establish relationships between structure and molecular recognition.

Structure-Activity Relationships (SAR) in Mechanistic In Vitro Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the structural features of this compound relate to its biological activities observed in in vitro experiments. By synthesizing and testing a series of derivatives and analogs, researchers can correlate specific structural modifications with changes in activity. For example, if this compound exhibits a certain effect in a cell-based assay, SAR studies would involve creating analogs with altered substituents or core structures and measuring their activity in the same assay. This allows for the identification of substructures or functional groups that are essential for activity, as well as those that are detrimental or can be modified to improve potency or selectivity. Research on related compounds like flavonoids has demonstrated how modifications such as acetylation can significantly impact biological effects nih.gov. Similarly, studies on azaphilone analogs have explored how variations in the side chain and conjugation affect antifungal activity epa.gov. Data from these in vitro mechanistic studies, often presented in tables correlating structure with activity metrics (e.g., IC50 values), provide detailed insights into the molecular basis of the compound's effects and guide the rational design of more potent or selective research tools or potential therapeutic leads.

Theoretical and Computational Chemistry of C18h13clo5

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules. scirp.org Methods like DFT can determine molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical behavior. scirp.orgresearchgate.net

For a molecule like 7-Chloro-3',4',5'-trihydroxyflavone, DFT calculations performed at a level of theory such as B3LYP/6-31G* can provide key insights. scirp.org The electrostatic potential map reveals the distribution of charge, with negative potential (red color) indicating regions prone to electrophilic attack and positive potential (blue color) indicating regions susceptible to nucleophilic attack. The presence of electronegative oxygen and chlorine atoms creates distinct polar regions on the molecular surface.

Table 1: Calculated Quantum Chemical Properties for a C18H13ClO5 Isomer (Illustrative)

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.1 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.05 eV |

| Global Electrophilicity (ω) | Tendency to accept electrons | 4.42 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 3.5 D |

Note: These values are illustrative, based on typical findings for similar chlorinated flavonoids and chalcones, and would be precisely determined through specific DFT calculations for 7-Chloro-3',4',5'-trihydroxyflavone. scirp.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. nih.gov By simulating the movements of atoms and bonds, MD can explore the potential energy surface of a molecule like 7-Chloro-3',4',5'-trihydroxyflavone to identify its most stable conformations. nih.gov

The flavone (B191248) backbone is relatively rigid, but rotation can occur around the single bond connecting the B-ring to the central C-ring. MD simulations can track the dihedral angle of this bond to reveal the preferred orientation of the B-ring relative to the rest of the molecule. The presence of intramolecular hydrogen bonds, for example between the 5-hydroxyl group and the 4-keto group on the C-ring, can significantly restrict conformational freedom and favor a more planar structure. researchgate.net

MD simulations are also crucial for understanding how the molecule behaves in a specific environment, such as in water or within the binding site of a protein. These simulations can reveal stable conformations and key interactions that are maintained over time, which is essential for understanding biological function. nih.gov While detailed MD simulation results for this specific chlorinated flavone are not widely published, the methodology is standard for analyzing flavonoid dynamics.

In Silico Prediction of Molecular Interactions with Biomolecular Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egnih.gov This method is widely used to hypothesize how a small molecule, such as a this compound isomer, might interact with a protein target. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, typically reported in kcal/mol. nih.gov

For flavonoids, common protein targets include kinases, proteases, and receptors involved in cell signaling pathways. nih.govmdpi.com Docking studies with 7-Chloro-3',4',5'-trihydroxyflavone against a hypothetical protein kinase could reveal key interactions. The hydroxyl groups are prime candidates for forming hydrogen bonds with amino acid residues like aspartate or glutamate, while the aromatic rings can engage in hydrophobic and π-stacking interactions with residues such as phenylalanine, tyrosine, or tryptophan. ekb.eg The chlorine atom can also participate in halogen bonding or other hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results for a this compound Isomer with a Protein Target

| Parameter | Description | Finding |

|---|---|---|

| Binding Energy | Estimated free energy of binding | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the binding site forming key contacts | ASP 110, LYS 45, PHE 168, VAL 38 |

| Hydrogen Bonds | H-bonds formed between ligand and protein | 4'-OH with ASP 110; 5'-OH with LYS 45 |

| Hydrophobic Interactions | Non-polar interactions contributing to binding | Benzopyrone ring with PHE 168; Chlorinated A-ring with VAL 38 |

Note: These findings are illustrative and based on typical results from docking studies of flavonoids with protein targets. ekb.egnih.govmdpi.com

QSAR Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.govnih.gov A QSAR model can be used to predict the activity of new compounds and to form hypotheses about the molecular features that are essential for function.

For a series of chlorinated flavonoids, a QSAR model would be built by first calculating a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological, among others. A statistical method, such as multiple linear regression (MLR), is then used to generate an equation that links a selection of these descriptors to the observed activity. nih.gov

A hypothetical QSAR model for the anti-proliferative activity of chlorinated flavonoids might look like: pIC50 = 1.5 + 0.3 * ClogP - 0.8 * η + 0.1 * V

In this illustrative model, pIC50 is the measure of activity, ClogP represents lipophilicity, η is chemical hardness, and V is the molecular volume. The model suggests that activity increases with higher lipophilicity and volume but decreases with greater chemical hardness (i.e., increased softness/reactivity is favored). The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²), where values closer to 1.0 indicate a more robust and predictive model. nih.gov Studies on other chlorinated compounds have shown that descriptors related to electronegativity and the relative positions of halogen and oxygen atoms can be crucial for building a predictive model. nih.govchemrxiv.org

Table of Compound Names

| Formula | Name |

| This compound | 7-Chloro-3',4',5'-trihydroxyflavone |

| This compound | General formula for chloro-trihydroxyflavone isomers |

Mechanistic Insights into C18h13clo5 Interactions in Model Systems Non Clinical Focus

Exploration of Molecular Targets and Binding Mechanisms in Non-Mammalian or In Vitro Cellular Models

In the realm of non-clinical research, identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. For compounds structurally similar to C18H13ClO5, such as certain diarylmethanes and polyphenols, in silico and in vitro studies have been employed to predict and validate these targets. nih.govmdpi.com Molecular modeling, for instance, can explore the binding modes of a compound to various biological targets. mdpi.com

Research on analogous compounds has identified several potential molecular targets that could be relevant for this compound. These often include proteins involved in cell signaling and survival pathways. mdpi.com For example, studies on other novel organic molecules have investigated binding to targets like AKT, ERK-1, ERK-2, PARP, and caspase-3. mdpi.com The determination of a compound's binding affinity and mode of interaction with such targets is fundamental to elucidating its biological effects.

Quantitative in vitro to in vivo extrapolation (QIVIVE) is a methodological approach used to translate in vitro data to predict in vivo outcomes, which relies on understanding the chemical's distribution and interaction within test systems. mdpi.com The biologically effective concentration in cells, which governs the interaction with molecular targets, can differ from the nominal concentration applied in experiments. mdpi.com

Effects on Specific Cellular Pathways in Research Cell Lines

The interaction of a compound with its molecular targets can trigger changes in various cellular pathways. Research on compounds with structural similarities to this compound, such as flavonoids and other phytochemicals, has demonstrated effects on pathways crucial for cell survival, proliferation, and death. mdpi.com

One of the key areas of investigation is the impact on cell survival signaling pathways. For instance, many phytochemicals are known to target pathways such as the PI3K/Akt and Wnt/β-signaling pathways. mdpi.com The activation or inhibition of these pathways can have profound effects on cellular processes. For example, the isoflavone (B191592) analog phenoxodiol (B1683885) has been shown to induce apoptosis in renal cancer cells by inhibiting the Akt pathway. mdpi.com

Furthermore, compounds can influence the epithelial-mesenchymal transition (EMT), a process involved in cell migration and invasion. mdpi.com Nobiletin, a hexamethoxyflavone, has been found to inhibit EMT in renal cell carcinoma cells by affecting the NF-κB and Wnt/β-signaling pathways. mdpi.com Deep learning approaches, such as ChemProbe, are also being utilized to predict cellular responses to chemical perturbations by evaluating transcriptomic signatures against molecular structures. nih.gov

The following table summarizes the effects of structurally related compounds on various cell lines, providing a framework for potential research directions for this compound.

| Cell Line | Compound Class | Observed Effect | Affected Pathway |

| HT29 (Colon Cancer) | Anthocyanins | Reduced cell proliferation | Not specified |

| HCT116 (Colon Cancer) | Anthocyanins | Reduced cell proliferation | Not specified |

| MDA-MB-435 (Breast Cancer) | Quercetin 3β-glucoside | Anti-proliferative activity | Not specified |

| A549 (Lung Cancer) | Artemisia judaica extract | Cytotoxic activity, cell cycle arrest | Apoptotic pathways |

| NHRI-8-B4 (Hepatocellular Carcinoma) | Sorafenib | Cytotoxicity | Akt and N-Ras signaling |

This table is based on data from studies on compounds structurally related to this compound and is for illustrative purposes. mdpi.comnih.govmdpi.com

Investigation of Enzyme Inhibition or Activation by this compound and its Analogs

Enzymes are critical regulators of biological processes, and their inhibition or activation is a common mechanism of action for many chemical compounds. teachmephysiology.com Enzyme inhibitors can be broadly classified as reversible or irreversible. libretexts.orglibretexts.org Reversible inhibitors, which form non-covalent bonds with the enzyme, can be further categorized as competitive, non-competitive, or uncompetitive. libretexts.orgyoutube.comjackwestin.com

Competitive inhibitors structurally resemble the substrate and bind to the enzyme's active site. libretexts.orgjackwestin.com

Non-competitive inhibitors bind to an allosteric site (a site other than the active site), altering the enzyme's conformation. libretexts.orgjackwestin.com

Uncompetitive inhibitors bind only to the enzyme-substrate complex. youtube.comjackwestin.com

The type of inhibition can be determined by analyzing the enzyme's kinetics, specifically the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). youtube.com For example, competitive inhibition increases Km while Vmax remains unchanged, whereas non-competitive inhibition decreases Vmax with no effect on Km. teachmephysiology.com

Some compounds can also act as enzyme activators. Furthermore, some enzymes are produced in an inactive form called a zymogen and require a chemical change to become active. teachmephysiology.com The interaction of this compound and its analogs with specific enzymes would depend on their structural features and ability to bind to active or allosteric sites.

Redox Chemistry and Antioxidant Mechanisms in Chemical Systems

The redox chemistry of a compound describes its ability to donate or accept electrons, which is fundamental to its potential antioxidant or pro-oxidant activity. nih.gov Antioxidants can neutralize free radicals, which are highly reactive molecules that can cause cellular damage through a process called oxidative stress. nih.govyoutube.com

The antioxidant mechanism of phenolic compounds, which share structural similarities with potential isomers of this compound, often involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing it. mdpi.commdpi.com The resulting antioxidant radical is typically less reactive due to resonance stabilization. mdpi.com The primary mechanisms of antioxidant action include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical. mdpi.com

Single Electron Transfer (SET): The antioxidant donates an electron to the radical. mdpi.com

In some cases, antioxidants can also work indirectly by upregulating the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. nih.govnih.gov The antioxidant potential of a compound like this compound would be influenced by its chemical structure, including the presence of functional groups capable of participating in redox reactions. mdpi.com

The following table lists some common antioxidant mechanisms.

| Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a free radical. |

| Single Electron Transfer (SET) | Donation of an electron to a free radical. |

| Enzyme Upregulation | Increasing the expression of endogenous antioxidant enzymes. |

This table provides a general overview of antioxidant mechanisms. nih.govmdpi.commdpi.com

Advanced Analytical Chemistry for Detection and Quantification of C18h13clo5

Advanced Chromatographic Methods for Separation (e.g., GC-MS, HPLC)

Chromatographic methods are fundamental for separating complex mixtures, allowing for the isolation and subsequent analysis of individual components like C18H13ClO5 isomers. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two widely used techniques offering high separation efficiency and sensitivity researchgate.netebsco.cominnovatechlabs.comresearchgate.net.

GC-MS is particularly suitable for volatile or semi-volatile compounds that can be vaporized without decomposition. In GC, the sample is introduced into a heated injection port and transported by an inert carrier gas through a stationary phase within a column innovatechlabs.comyoutube.com. Separation occurs based on differential partitioning of analytes between the mobile gas phase and the stationary phase, which can be tailored (e.g., polar or non-polar) to the properties of the target analytes innovatechlabs.comyoutube.com. As compounds elute from the GC column, they enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns innovatechlabs.comyoutube.com. GC-MS provides both chromatographic separation and mass spectral information, enabling confirmation of a compound's identity and quantification based on peak areas or heights in the chromatogram innovatechlabs.comyoutube.com. This technique is valuable for analyzing trace levels of organic compounds in various matrices thermofisher.com.

HPLC, on the other hand, is effective for separating a broader range of compounds, including those that are non-volatile or thermally labile researchgate.netresearchgate.net. HPLC utilizes a liquid mobile phase pumped through a stationary phase packed in a column researchgate.net. Separation is achieved through interactions between the analytes, the stationary phase, and the mobile phase researchgate.net. Various stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions (isocratic or gradient elution) can be employed to optimize separation for specific compounds researchgate.netchromatographyonline.com. HPLC is often coupled with various detectors, including UV-Vis detectors, fluorescence detectors, or mass spectrometers (HPLC-MS) chemdiv.comsci-hub.se. HPLC-MS combines the separation power of HPLC with the identification and quantification capabilities of mass spectrometry, offering high sensitivity and selectivity for complex samples researchgate.netnih.gov.

For compounds like this compound, the choice between GC-MS and HPLC depends on their specific physical and chemical properties, such as volatility and thermal stability. Given the likely relatively low volatility of these multi-ring structures, HPLC or HPLC-MS would likely be the preferred chromatographic approach.

Spectroscopic Techniques for Quantification (e.g., UV-Vis Spectroscopy, Fluorescence)

Spectroscopic techniques measure the interaction of electromagnetic radiation with matter and are widely used for the quantification of organic compounds. UV-Vis spectroscopy is a simple and cost-effective method that measures the absorbance or transmittance of light in the ultraviolet and visible regions of the spectrum labtron.comsci-hub.seresearchgate.net. Many organic molecules containing chromophores (functional groups that absorb UV or visible light) exhibit characteristic absorption spectra researchgate.netmsu.edu. The intensity of the absorbed light is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law sci-hub.se. UV-Vis spectroscopy can be used for direct quantification of this compound if it possesses suitable chromophores, or as a detector in HPLC systems chemdiv.comsci-hub.se. UV-Vis spectrophotometers typically operate in the wavelength range of 200-1100 nm labtron.comsci-hub.se.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light by a substance after it has absorbed light at a specific excitation wavelength chemdiv.com. Fluorescent compounds absorb photons and then re-emit photons at a longer wavelength. This technique is particularly useful for quantifying compounds that are naturally fluorescent or can be derivatized to become fluorescent chemdiv.com. The intensity of the emitted fluorescence is proportional to the concentration of the analyte. If this compound or its derivatives exhibit fluorescence, this technique could offer very low detection limits for its quantification. Fluorescence detectors are also commonly used in HPLC systems chemdiv.com.

Sample Preparation and Matrix Effects in Non-Biological Research Samples

Sample preparation is a critical step in analytical chemistry, particularly when dealing with complex non-biological research samples. The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances (matrix effects) that could compromise the accuracy and sensitivity of the analytical measurement researchgate.netebsco.comthermofisher.com. Non-biological matrices can include a wide variety of materials such as chemical formulations, environmental samples, or material science specimens.

Common sample preparation techniques for organic compounds in non-biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) researchgate.netthermofisher.com. LLE involves partitioning the analyte between two immiscible liquid phases based on differences in solubility researchgate.net. SPE uses a solid sorbent material to selectively retain the analyte while the matrix components are washed away, followed by elution of the analyte with a suitable solvent thermofisher.com. SPE is often preferred due to its selectivity and amenability to automation thermofisher.com. Other techniques like filtration, centrifugation, or evaporation may also be employed depending on the nature of the sample and the analyte ebsco.com.

Matrix effects can significantly impact analytical results by suppressing or enhancing the detector response, leading to inaccurate quantification thermofisher.com. These effects are caused by co-eluting substances from the sample matrix that interfere with the ionization process in mass spectrometry or alter the signal in other detection methods thermofisher.com. Addressing matrix effects often involves optimizing the sample preparation procedure to achieve a cleaner extract, using internal standards for quantification, or employing more selective analytical techniques like tandem mass spectrometry (MS/MS) researchgate.netthermofisher.com. For non-biological research samples, the specific matrix dictates the most appropriate sample preparation strategy to ensure reliable detection and quantification of this compound.

Information regarding the chemical compound this compound is not publicly available.

Extensive searches for a chemical compound with the molecular formula this compound have not yielded a positive identification of a specific, publicly documented substance. Searches across chemical databases and scientific literature did not provide a common name, Chemical Abstracts Service (CAS) number, or any associated research pertaining to its environmental fate and degradation pathways.

Due to the lack of available data, it is not possible to provide a scientifically accurate article on the photodegradation mechanisms, biodegradation pathways, chemical stability, or environmental persistence of a compound with the formula this compound. Generating such an article would require speculative information that is not supported by verifiable research.

Therefore, the detailed article on the "Environmental Fate and Degradation Pathways of this compound" as requested cannot be created.

Future Research Directions and Potential Applications in Material Science or Agrochemical Chemistry Non Human

Design of Novel Scaffolds with Tuned Molecular Properties

The coumarin (B35378) framework is considered a "privileged scaffold" in medicinal chemistry and material science due to its ability to interact with a wide array of biological targets and its favorable physicochemical properties. nih.govmdpi.com The inherent planar structure of the bicyclic ring system facilitates intercalation with biomacromolecules like DNA, making it an attractive foundation for developing new functional molecules. nih.gov

Future research will undoubtedly focus on the rational design of novel scaffolds derived from the C18H13ClO5 structure. By systematically modifying the substituents at various positions of the chromen-2-one core, chemists can fine-tune the molecule's electronic, steric, and photophysical properties. For instance, the introduction of different functional groups on the phenyl ring at the C-4 position can significantly alter the molecule's bioactivity, a key aspect in structure-activity relationship (SAR) studies. nih.gov Similarly, modifying the propanoic acid side chain can influence solubility and reactivity.

The development of π-extended coumarins through annulation reactions represents a promising avenue for creating materials with unique photophysical properties applicable in materials science. nih.gov These complex polycyclic structures can be synthesized from appropriately substituted coumarins, highlighting the versatility of the core scaffold. nih.gov The creation of hybrid molecules, where the coumarin scaffold is combined with other pharmacophores like 1,2,3-triazoles or thiazoles, is another strategy to generate novel compounds with enhanced or entirely new functionalities. nih.govnih.gov

Table 1: Key Positions for Scaffold Modification on the Chromen-2-one Core

| Position | Potential Modifications | Anticipated Impact on Properties |

| C-3 | Introduction of various substituents | Alteration of electronic properties and biological activity. nih.gov |

| C-4 | Substitution on the phenyl ring | Modulation of steric and electronic effects, influencing bioactivity. nih.gov |

| C-6 | Replacement of the chlorine atom | Impact on lipophilicity and metabolic stability. |

| C-7 | Variation of the ether linkage and acid moiety | Modification of solubility, pharmacokinetic properties, and potential for polymer conjugation. |

Exploration of this compound as a Chemical Probe or Research Tool

The intrinsic fluorescence of many coumarin derivatives makes them ideal candidates for development as chemical probes and sensors. researchgate.net Their distinctive optical and luminescent properties, stemming from a conjugated π-electron system, have spurred interest in their use as fluorescent dyes and biosensors. researchgate.net Analogs of this compound could be engineered to detect specific analytes or monitor biological processes in non-human systems.

For example, by incorporating specific recognition moieties into the coumarin scaffold, researchers can design fluorescent probes that exhibit a change in their emission spectrum upon binding to a target molecule. This "turn-on" or "turn-off" fluorescence response can be used for the sensitive and selective detection of metal ions, anions, or biomolecules in environmental or agricultural samples.

Furthermore, the coumarin scaffold can be functionalized to create photo-responsive materials. The ability to undergo photochemical reactions, such as dimerization or cleavage, upon exposure to specific wavelengths of light opens up possibilities for their use in smart coatings, data storage, and the development of light-controlled chemical reactions.

Sustainable Synthesis Approaches for this compound Analogs

The growing emphasis on green chemistry is driving the development of more environmentally friendly methods for synthesizing complex molecules. researchgate.net Traditional methods for synthesizing coumarins often involve harsh reaction conditions and the use of hazardous reagents. Future research will prioritize the development of sustainable synthetic routes to this compound and its analogs.

The development and application of reusable catalysts, such as magnetic nanocatalysts, offer a promising way to reduce the environmental impact of chemical synthesis. rsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. rsc.org Organocatalysis, which uses small organic molecules as catalysts, is another green approach that avoids the use of heavy metals. researchgate.net

Table 2: Comparison of Synthesis Methods for Chromene Derivatives

| Synthesis Method | Advantages | Disadvantages |

| Classical Synthesis | Well-established procedures | Often requires harsh conditions, multiple steps, and generates significant waste. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields. nih.gov | Requires specialized equipment. |

| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, simplified purification. rsc.orgnih.gov | Can be challenging to optimize for complex structures. |

| Green Catalysis (e.g., organocatalysts, nanocatalysts) | Environmentally friendly, often reusable catalysts. rsc.orgresearchgate.net | Catalyst development and optimization can be time-consuming. |

Advanced Characterization Techniques for Complex Analogs

As increasingly complex analogs of this compound are synthesized, the need for advanced characterization techniques becomes paramount. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are essential for confirming the basic structure of new compounds, more sophisticated methods are often required to fully elucidate their three-dimensional structure and properties. mdpi.comarabjchem.orgresearchgate.net

X-ray crystallography, for example, can provide unambiguous proof of the molecular structure, including the stereochemistry and conformation of complex molecules. nih.gov This information is crucial for understanding structure-activity relationships and for computational modeling studies.

For materials science applications, techniques such as UV-Vis and fluorescence spectroscopy are vital for characterizing the photophysical properties of new coumarin-based materials. researchgate.net Electrochemical methods can be used to study their redox behavior, which is important for applications in sensors and electronic devices. tandfonline.com In the context of agrochemicals, techniques that can probe the interaction of these compounds with their biological targets, such as molecular docking and in vitro enzyme assays, are critical for understanding their mechanism of action. nih.gov

The development of novel collagen-based scaffolds impregnated with chromene derivatives for tissue engineering applications also highlights the need for a multi-faceted characterization approach, including thermal and mechanical property analysis to ensure the stability and functionality of the final biomaterial. rsc.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of C18H13ClO5, and how are they characterized in experimental settings?

- Answer: The molecular weight of this compound is 344.75 g/mol, with a CAS registry number of 327097-31-4 . Characterization typically involves spectroscopic methods (e.g., NMR, IR, mass spectrometry) to confirm structure and purity (≥95%). Experimental protocols should include calibration against reference standards, solvent selection, and validation of spectral assignments using computational tools like density functional theory (DFT) .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Answer: A robust protocol requires:

- Step 1: Literature review to identify existing synthetic routes (e.g., chloroacetylation of precursor compounds) .

- Step 2: Optimization of reaction conditions (temperature, catalyst, solvent) using factorial design experiments .

- Step 3: Detailed documentation of reagent sources (manufacturer, purity) and instrumentation (e.g., HPLC gradients) to ensure reproducibility .

Q. What strategies ensure accurate citation and avoidance of plagiarism in studies involving this compound?

- Answer: Use reference managers (e.g., EndNote) to track primary sources. Cross-check data against authoritative databases like PubMed or SciFinder, and adhere to IUPAC nomenclature rules. Avoid secondary sources unless they provide critical meta-analyses .

Q. How should researchers evaluate the reliability of published data on this compound?

- Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design. Scrutinize methods sections for reagent purity, statistical rigor (e.g., error bars, n-values), and conflicts of interest .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data interpretations of this compound across different studies?

- Answer: Contradictions often arise from solvent effects, impurities, or instrument calibration drift. Mitigation strategies include:

- Method 1: Repeating experiments under standardized conditions .

- Method 2: Applying principal component analysis (PCA) to identify outlier datasets .

- Method 3: Collaborative verification with independent labs .

Q. What computational approaches are effective for predicting the reactivity of this compound in novel chemical environments?

- Answer: Use quantum mechanical calculations (e.g., Gaussian software) to model electron density maps and reaction pathways. Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare with analogous compounds (e.g., chloroacetyl derivatives) .

Q. How can interdisciplinary frameworks enhance mechanistic studies of this compound’s biological activity?

- Answer: Integrate PICO (Population: cell lines; Intervention: dose-response; Comparison: control analogs; Outcome: IC50 values) with biochemical assays (e.g., enzyme inhibition). Cross-reference with toxicology databases (e.g., ToxNet) to identify off-target effects .

Q. What methodologies address ethical and safety challenges in handling this compound during in vivo experiments?

- Answer: Follow institutional biosafety protocols (e.g., PPE, fume hoods) and pre-screen for mutagenicity using Ames tests. Document ethical approvals (IACUC) and include negative controls to distinguish compound-specific effects from systemic toxicity .

Methodological Notes

- Contradiction Analysis: When conflicting data arise, distinguish between technical artifacts (e.g., instrument error) and intrinsic compound behavior using iterative hypothesis testing .

- Reproducibility: Publish raw datasets in supplementary materials and use open-source tools (e.g., Jupyter Notebooks) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.